molecular formula C7H6N4O2S B13760779 1-(Benzenesulfonyl)-1H-tetrazole CAS No. 59128-90-4

1-(Benzenesulfonyl)-1H-tetrazole

Cat. No.: B13760779
CAS No.: 59128-90-4
M. Wt: 210.22 g/mol
InChI Key: YVWCMSOOZISBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-1H-tetrazole is an organic compound that belongs to the class of sulfonyl tetrazoles. It is characterized by the presence of a benzenesulfonyl group attached to a tetrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in the development of bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 1-(Benzenesulfonyl)-1H-tetrazole is unique due to the presence of both the benzenesulfonyl group and the tetrazole ring. This combination imparts distinct reactivity and makes it a versatile compound in various chemical transformations and applications .

Conclusion

This compound is a compound of significant interest in multiple fields of science and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biological research, and industrial applications. Understanding its preparation, reactions, and applications can lead to further advancements and innovative uses of this compound.

Properties

CAS No.

59128-90-4

Molecular Formula

C7H6N4O2S

Molecular Weight

210.22 g/mol

IUPAC Name

1-(benzenesulfonyl)tetrazole

InChI

InChI=1S/C7H6N4O2S/c12-14(13,11-6-8-9-10-11)7-4-2-1-3-5-7/h1-6H

InChI Key

YVWCMSOOZISBFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.